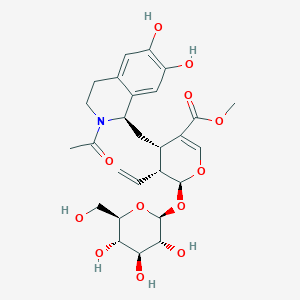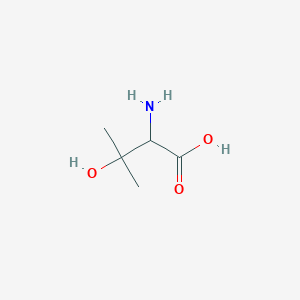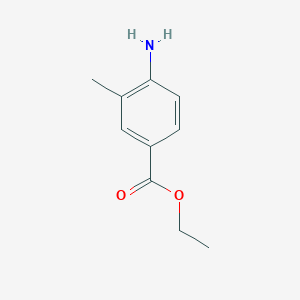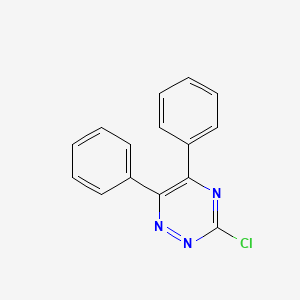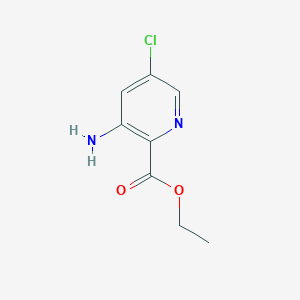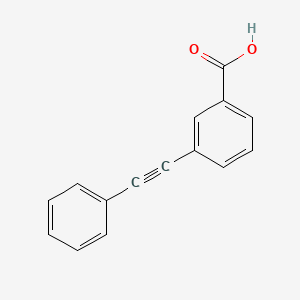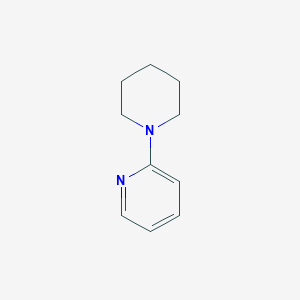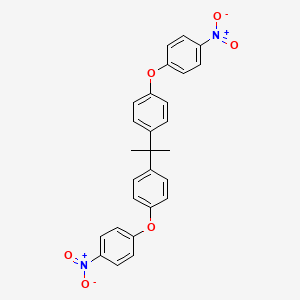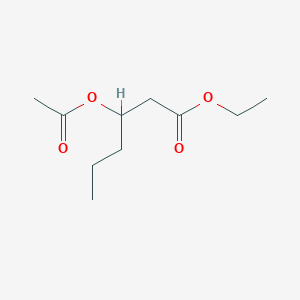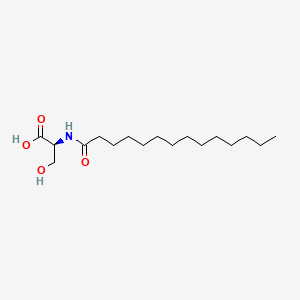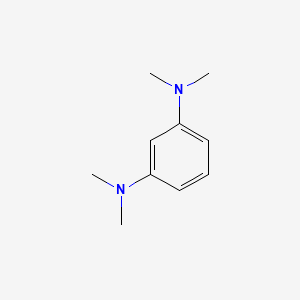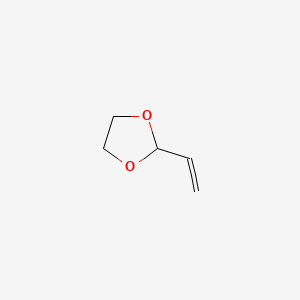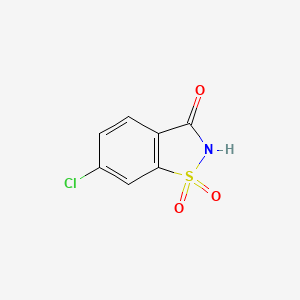
6-Chlorosaccharin
説明
6-Chlorosaccharin is a derivative of saccharin, an artificial sugar . It is a chemical compound and is considered a strong chlorinating reagent .
Synthesis Analysis
The synthesis of saccharin and its derivatives, including 6-Chlorosaccharin, has been reported in the literature . The application of saccharin and its derivatives represents a greener and superior catalytic approach for reactions .Molecular Structure Analysis
The molecular formula of 6-Chlorosaccharin is C7H4ClNO3S . Its molecular weight is 217.63 g/mol .Chemical Reactions Analysis
6-Chlorosaccharin has been used as a catalyst for a wide variety of organic transformations . It has been involved in reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection, and oxidation .Physical And Chemical Properties Analysis
6-Chlorosaccharin is a crystalline compound . It is soluble in most common organic solvents . The melting point is 148-152 °C .科学的研究の応用
Chlorinating Reagent
6-Chlorosaccharin has been identified as a potent chlorinating reagent. In water, it demonstrates stronger chlorinating capabilities compared to commonly used chloramine-T or N-chlorosuccinimide, due to its low chlorine potential (pKcp = 4.85 at 25°). Its solubility and stability in a variety of solvents suggest potential applications as a detoxifying or chlorinating agent. A study on its reaction mechanism in aqueous hypochlorite solution also provides insights into its reactivity and potential uses in various scientific applications (H. Dawn et al., 1970).
Metabolic Chemical Reporting
6-Chlorosaccharin, particularly derivatives like 6-azido-6-deoxy-N-acetyl-glucosamine (6AzGlcNAc), are valuable in metabolic chemical reporting. Such derivatives enable direct visualization and identification of glycoproteins in living cells, demonstrating the compound's role in selective labeling and analysis of protein modifications. This selective labeling approach is crucial for understanding complex cellular processes and has implications for the development of specific probes for various types of glycosylation (Kelly N. Chuh et al., 2014).
Microbial Polysaccharides
Microbial polysaccharides containing 6-deoxysugars, which include derivatives of 6-Chlorosaccharin, are being explored for their varied applications. These polysaccharides, produced by various microorganisms, are studied for their potential use as substrates in the chemical synthesis of flavoring agents. The research focuses on optimizing culture conditions, extraction methods, and purification techniques to harness these polysaccharides' unique properties (M. Graber et al., 1988).
Electrophilic Diamination of Alkenes
6-Chlorosaccharin has been utilized in Ritter-type reactions with alkenes in acetonitrile, providing a method for the electrophilic diamination of alkenes. This application showcases its role in synthetic organic chemistry, where it contributes to the formation of imidazolines through the ring-opening and cyclization of beta-chloro sulfonylamidines. Such reactions demonstrate its utility in organic synthesis and potential pharmaceutical applications (K. Booker‐Milburn et al., 2003).
Biomedical Applications
6-Chlorosaccharin-related compounds like chondroitin sulfate and other polysaccharides are increasingly used in drug/gene delivery systems. They exhibit properties like biocompatibility, biodegradability, and non-immunogenicity, making them suitable for use in nanocarriers. The development of such nanocarriers based on chondroitin sulfate and similar polysaccharides opens avenues for advanced drug/gene delivery methods (Lili Zhao et al., 2015).
特性
IUPAC Name |
6-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRRMRLXOFZGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S(=O)(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196740 | |
| Record name | 6-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorosaccharin | |
CAS RN |
46149-10-4 | |
| Record name | 6-Chlorosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046149104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 46149-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLOROSACCHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9LE5955CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



